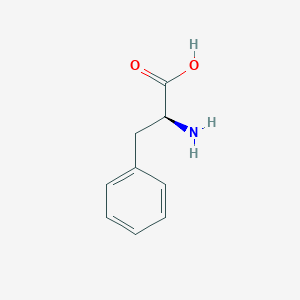

L-phenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Monoclinic leaflets or prisms from water or alchol, sweetish taste. Decomposes at 271-273 °C. Sublimes in vacuo. pK1 = 2.58; pK2 = 9.24. Solubility in water (g/L): 9.97 at 0 °C; 14.11 at 25 °C; 21.87 at 50 °C; 37.08 at 75 °C; 68.9 at 100 °C /Phenylalanine DL-form/

Insoluble in ethanol, ethyl ether, benzene, acid

Very slightly sol in methanol, ethanol

Solubility in water (g/L): 19.8 at 0 °C; ... 44.3 at 50 °C; 66.2 at 75 °C; 99.0 at 100 °C

In water, 2.64X10+4 mg/L at 25 °C

26.9 mg/mL

Soluble in water; Slightly soluble in dilute mineral acid and alkali hydroxide solutions

Slightly soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Protein Synthesis and Metabolism:

- Measuring Protein Breakdown: Phenylalanine's "flux" (rate of movement) reflects whole-body protein breakdown, particularly in tissues that don't convert it to another amino acid, tyrosine . This allows researchers to assess protein turnover and metabolism in various physiological conditions.

Neuroscience and Neurotransmitter Production:

- Precursor for Neurotransmitters: Phenylalanine serves as a building block for essential neurotransmitters like dopamine, norepinephrine, and epinephrine. Studying its metabolism and interaction with enzymes involved in its conversion helps researchers understand neurotransmitter function and its role in brain health and behavior .

Nutrition and Dietary Research:

- Essential Amino Acid: As an essential amino acid, the body cannot synthesize phenylalanine and must obtain it from dietary sources. Studying its dietary requirements and impact on metabolism is crucial in understanding human nutrition and developing optimal dietary recommendations .

Skin Health and Vitiligo Treatment:

- Melanin Production: Phenylalanine may stimulate melanin production, the pigment responsible for skin color. Research suggests its potential benefits in treating vitiligo, a skin condition characterized by white patches due to melanin deficiency . However, further research is needed to confirm its efficacy and establish optimal treatment protocols.

Plant Pathology and Postharvest Disease Control:

- Inducing Disease Resistance: Studies show that applying phenylalanine to fruits pre- or post-harvest can activate their defense mechanisms, making them more resistant to fungal pathogens responsible for postharvest decay . This suggests its potential as an eco-friendly alternative to synthetic fungicides in preserving fruits during storage and transportation.

Animal and Aquatic Physiology:

- Immune Function: Research indicates that phenylalanine may influence immune response in various organisms. Studies in mice and fish suggest it can enhance immune function and improve resistance to infections . However, further investigation is needed to fully understand its immunomodulatory effects and potential applications.

L-Phenylalanine is an essential aromatic amino acid with the chemical formula C₉H₁₁NO₂. It plays a critical role in protein synthesis and serves as a precursor for several important biomolecules, including dopamine, norepinephrine, and melanin. L-Phenylalanine was first isolated in 1881 from lupine seedlings and is found in various dietary sources such as meat, fish, eggs, dairy products, and certain legumes .

Additionally, L-Phenylalanine can be oxidized to form phenylpyruvic acid, which can subsequently be converted into benzaldehyde under specific conditions involving metal ions like copper . The chemical reaction can be summarized as follows:

- Conversion to Tyrosine:

- Oxidation to Benzaldehyde:

L-Phenylalanine is vital for various biological functions. It contributes to the production of neurotransmitters that regulate mood, alertness, and cognitive functions. Deficiency in L-Phenylalanine can lead to neurological disorders, while excess levels can cause phenylketonuria (PKU), a genetic disorder that results in toxic accumulation of phenylalanine in the body .

Moreover, L-Phenylalanine has been studied for its potential antidepressant effects due to its role in neurotransmitter synthesis. Some studies suggest that supplementation may help alleviate symptoms of depression .

L-Phenylalanine can be synthesized through various methods:

- Microbial Fermentation: Utilizes microorganisms such as Corynebacterium glutamicum to produce L-Phenylalanine from glucose or other substrates.

- Chemical Synthesis: Various chemical routes exist, including the Strecker synthesis, where phenylacetaldehyde reacts with ammonia and hydrogen cyanide.

- Enzymatic Methods: Enzymatic conversion of simpler precursors using specific enzymes like phenylalanine ammonia lyase has been explored for producing L-Phenylalanine .

L-Phenylalanine has several applications across different fields:

- Nutritional Supplements: Often used in dietary supplements aimed at enhancing mood and cognitive function.

- Pharmaceuticals: Serves as a precursor for drugs that target neurotransmitter systems.

- Food Industry: Used as a flavor enhancer and is also involved in protein fortification of food products .

Research has indicated that L-Phenylalanine interacts with various substances:

- Medications: Can influence the efficacy of certain antidepressants by affecting neurotransmitter levels.

- Nutritional Components: Interactions with other amino acids can affect absorption rates and metabolic pathways.

- Genetic Disorders: Individuals with PKU must avoid high-phenylalanine foods due to their inability to metabolize this amino acid effectively .

Several compounds are structurally or functionally similar to L-Phenylalanine:

| Compound | Structure Similarity | Key Functions |

|---|---|---|

| L-Tyrosine | Derived from L-Phenylalanine | Precursor for dopamine and thyroid hormones |

| Tryptophan | Aromatic amino acid | Precursor for serotonin |

| L-Dopa | Hydroxylated form of Tyrosine | Precursor for dopamine |

| Phenylethylamine | Metabolite of L-Phenylalanine | Neurotransmitter involved in mood regulation |

Uniqueness of L-Phenylalanine

L-Phenylalanine is unique among these compounds due to its essential nature; it cannot be synthesized by the human body and must be obtained through diet. Additionally, its direct role in synthesizing neurotransmitters distinguishes it from other amino acids that may not have such a direct impact on mood regulation.

L-phenylalanine biosynthesis in plants occurs through two distinct pathways that have evolved to meet the complex metabolic demands of these organisms [2]. The shikimate pathway provides the fundamental carbon skeleton, with chorismate serving as the critical branch point that determines the ultimate fate of carbon flux toward aromatic amino acid production [1]. Approximately 20-30% of photosynthetically fixed carbon is directed through the phenylalanine biosynthetic machinery, making it one of the most significant metabolic pathways in plant physiology [2].

Arogenate Pathway in Plastids

The arogenate pathway represents the primary route for L-phenylalanine biosynthesis in plant plastids, accounting for the majority of amino acid production under normal physiological conditions [2] [9]. This pathway proceeds through the sequential conversion of chorismate to prephenate via chorismate mutase, followed by transamination to form arogenate through prephenate aminotransferase, and finally decarboxylation and dehydration by arogenate dehydratase to yield L-phenylalanine [7] [30].

The plastidial localization of this pathway creates a spatially distinct compartment for aromatic amino acid biosynthesis, separate from the cytosolic machinery responsible for phenylpropanoid metabolism [12]. This compartmentalization necessitates sophisticated transport mechanisms to export L-phenylalanine from plastids to meet cytosolic demands for secondary metabolite production [11].

Chorismate Mutase Isoenzymes

Chorismate mutase isoenzymes catalyze the committed step in aromatic amino acid biosynthesis, converting chorismate to prephenate in a pericyclic reaction that represents the only known naturally occurring example of such a mechanism [6]. Plant chorismate mutases exhibit complex regulatory properties, with different isoforms displaying varying sensitivities to allosteric effectors and feedback inhibition patterns [33].

The kinetic characteristics of chorismate mutase isoenzymes demonstrate sophisticated regulatory mechanisms. Wild-type yeast chorismate mutase exhibits a sigmoidal saturation curve with a catalytic constant of approximately 300 reciprocal seconds, but shows marked sensitivity to tyrosine inhibition and tryptophan activation [33]. In the absence of effectors, the enzyme reaches half-maximal activity at approximately 4 millimolar substrate concentration, whereas tryptophan activation reduces this requirement to 0.5 millimolar [33]. Tyrosine inhibition dramatically shifts the half-saturation constant to an estimated 10-20 millimolar range [33].

Mutational analysis has revealed that single amino acid substitutions can profoundly alter the allosteric behavior of chorismate mutase isoenzymes [33]. Mutations at position 226 in yeast chorismate mutase demonstrate that every decrease in substrate affinity in the unliganded state corresponds to even more prominent reductions in tyrosine sensitivity, leading to rapid disappearance of feedback inhibition [33]. The most dramatic effects are observed with isoleucine and arginine substitutions, which completely eliminate cooperative binding behavior [33].

Prephenate Aminotransferase Mechanisms

Prephenate aminotransferase catalyzes the conversion of prephenate to arogenate using glutamate as the amino donor, representing a critical step in the arogenate pathway [7] [32]. This enzyme exhibits remarkable substrate specificity, with kinetic parameters that have been extensively characterized across multiple plant species [32] [35].

Biochemical analysis of prephenate aminotransferase from cell cultures reveals exceptional substrate specificity, making it the most selective prephenate aminotransferase described from any biological source [32]. The enzyme demonstrates optimal activity with glutamate and aspartate as amino donor substrates, with no detectable activity using other amino acids [32]. Substrate inhibition occurs at prephenate concentrations exceeding 1 millimolar, an effect that can be counteracted by increasing glutamate concentrations [32].

The kinetic mechanism of prephenate aminotransferase displays unique characteristics including an unusually high temperature optimum of 70 degrees Celsius and remarkable stability when stored with pyridoxal 5'-phosphate, ethylenediaminetetraacetic acid, and glycerol [32]. The enzyme requires specific protectants for long-term stability, distinguishing it from other aromatic aminotransferases that do not require these stabilizing agents [32].

Table 1: Kinetic Parameters of Plant Prephenate Aminotransferases

| Species | Substrate | Km (mM) | Vmax (pkat/mg) | kcat/Km (mM⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Petunia hybrid | Arogenate | 179.0 ± 15.5 | 6,234 ± 912 | 1.5 | [36] |

| Petunia hybrid | Arogenate | 66.7 ± 10.2 | - | 18.5 | [36] |

| Petunia hybrid | Arogenate | 48.8 ± 7.2 | - | 4.0 | [36] |

| Cell culture | Prephenate | 0.5-1.0 | - | - | [32] |

Three distinct classes of aminotransferases have evolved prephenate aminotransferase functionality through independent evolutionary events [35]. The first class, represented by aromatic amino acid aminotransferases, maintains high specificity toward aspartate and glutamate while being unable to transaminate aromatic keto acids [35]. The second class, branched-chain amino acid aminotransferases, demonstrates broader substrate specificity and can transfer amino groups to phenylpyruvate and 4-hydroxyphenylpyruvate, though with specificity constants ten times lower than for prephenate [35]. The third class, aminotransferases, shows exclusive specificity for prephenate among the tested keto acid substrates [35].

Cytosolic Phenylpyruvate Pathway

The cytosolic phenylpyruvate pathway represents an alternative route for L-phenylalanine biosynthesis that operates parallel to the plastidial arogenate pathway [2] [10]. This microbial-like pathway has been definitively demonstrated in plants, with flux through this route increasing when the entry point to the arogenate pathway becomes limiting [2] [10]. The discovery of this pathway revealed unexpected complexity in plant aromatic amino acid metabolism and uncovered novel targets for metabolic engineering [2].

Unlike the plastidial arogenate pathway, the cytosolic phenylpyruvate pathway utilizes a unique aminotransferase that links the coordinated catabolism of tyrosine to serve as the amino donor, thereby interconnecting the extra-plastidial metabolism of these aromatic amino acids [10]. This pathway splits from the plastidial arogenate pathway at chorismate rather than at prephenate as originally hypothesized [9] [16].

Chorismate Mutase/Prephenate Dehydratase Dynamics

The cytosolic phenylpyruvate pathway employs a cytosolic chorismate mutase that directs carbon flux toward cytosolic L-phenylalanine production [9] [16]. This enzyme demonstrates distinct kinetic properties compared to its plastidial counterparts and plays a crucial role in determining the distribution of carbon flux between the two biosynthetic pathways [11].

Bifunctional chorismate mutase/prephenate dehydratase enzymes exhibit sophisticated catalytic mechanisms that integrate two sequential reactions within a single polypeptide chain [20] [23]. These enzymes possess distinct domains for chorismate mutase and prephenate dehydratase activities, enabling efficient channeling of metabolic intermediates [20] [24]. The structural organization of these bifunctional proteins creates spatial proximity between active sites, facilitating substrate channeling and preventing intermediate diffusion [18].

The allosteric regulation of chorismate mutase/prephenate dehydratase complexes involves sophisticated conformational changes that modulate enzyme activity in response to metabolic demands [18]. Crystal structure analysis reveals that these enzymes exist as tetramers composed of dimer-of-dimers arrangements, with each dimer functioning as a basic catalytic unit [18]. The enzyme transitions between open and closed conformations upon effector binding, with phenylalanine binding inducing conformational changes that reduce active site accessibility [18].

Prephenate dehydratase activity within these bifunctional complexes demonstrates distinct regulatory properties compared to monofunctional enzymes [19]. The enzyme catalyzes the decarboxylation and dehydration of prephenate to form phenylpyruvate, with carboxyl and hydroxide groups being eliminated as carbon dioxide and water [19]. Cytoplasmic localization of this activity has been confirmed through subcellular fractionation studies [19].

Table 2: Kinetic Parameters of Bifunctional Chorismate Mutase/Prephenate Dehydratase Enzymes

| Organism | Activity | Km (μM) | kcat (s⁻¹) | Temperature Optimum (°C) | Reference |

|---|---|---|---|---|---|

| Saccharomyces cerevisiae | Chorismate mutase | 4000 | 300 | - | [33] |

| Saccharomyces cerevisiae | Chorismate mutase | 500* | 300 | - | [33] |

| Staphylococcus aureus | Prephenate dehydratase | - | - | - | [18] |

| Chlorobium tepidum | Prephenate dehydratase | - | - | - | [18] |

*In presence of tryptophan activator

Phenylpyruvate Aminotransferase Localization

Phenylpyruvate aminotransferase represents the final enzymatic step in the cytosolic phenylpyruvate pathway, catalyzing the conversion of phenylpyruvate to L-phenylalanine [10] [13]. This enzyme exhibits unique subcellular localization patterns and substrate specificity profiles that distinguish it from related aminotransferases [13] [16].

The cytosolic localization of phenylpyruvate aminotransferase has been confirmed through multiple experimental approaches, including subcellular fractionation and transient expression studies [11] [13]. Downregulation of this enzyme in transgenic petunia plants results in significant decreases in L-phenylalanine levels and emission of phenylalanine-derived volatiles, demonstrating its physiological importance [11] [13].

Biochemical characterization of phenylpyruvate aminotransferase reveals its ability to complement Escherichia coli phenylalanine auxotrophic mutants, confirming its functional capacity for L-phenylalanine biosynthesis [13]. The enzyme demonstrates specific substrate requirements and exhibits optimal activity under defined temperature and pH conditions [13].

Metabolic flux analysis demonstrates that phenylpyruvate aminotransferase activity significantly impacts carbon flux distribution through the cytosolic pathway [11]. Downregulation of this enzyme in combination with other pathway components reveals the quantitative contribution of the cytosolic route to overall L-phenylalanine production [11] [13].

Regulatory Mechanisms of Carbon Flux Partitioning

The regulation of carbon flux partitioning between the arogenate and phenylpyruvate pathways involves complex molecular mechanisms that respond to metabolic demands and environmental conditions [1] [12]. These regulatory systems ensure optimal distribution of resources for protein synthesis and secondary metabolite production while maintaining metabolic homeostasis [14] [26].

Transcriptional regulation plays a fundamental role in controlling aromatic amino acid biosynthesis, with multiple transcription factors coordinating the expression of pathway genes [29]. The general amino acid control network, mediated by transcriptional activators, couples gene expression to amino acid availability and cellular metabolic status [29]. This regulatory mechanism ensures that biosynthetic capacity matches cellular demands for aromatic amino acids [29].

Allosteric regulation at the enzyme level provides rapid response mechanisms for controlling carbon flux distribution [15] [27]. Feedback inhibition by end products creates negative feedback loops that prevent overproduction of aromatic amino acids, while allosteric activation can enhance pathway flux when increased production is required [34] [38]. These regulatory mechanisms operate at multiple pathway branch points, creating a sophisticated control network [15].

Table 3: Regulatory Parameters of Key Enzymes in L-Phenylalanine Biosynthesis

| Enzyme | Inhibitor | Ki (μM) | Activator | Ka (μM) | Regulatory Type | Reference |

|---|---|---|---|---|---|---|

| DAHP synthase | L-phenylalanine | 50 | - | - | Feedback inhibition | [15] |

| DAHP synthase | L-tyrosine | 50 | - | - | Feedback inhibition | [15] |

| DAHP synthase | L-tryptophan | 50 | - | - | Feedback inhibition | [15] |

| Chorismate mutase | L-tyrosine | - | L-tryptophan | - | Allosteric | [33] |

| Arogenate dehydratase | L-phenylalanine | 70 | - | - | Feedback inhibition | [39] |

| Phenylalanine hydroxylase | L-phenylalanine | - | L-phenylalanine | - | Allosteric activation | [38] |

The evolution of regulatory mechanisms in L-phenylalanine biosynthesis reflects the increasing metabolic complexity that accompanied the emergence of vascular plants [12] [37]. Type-II arogenate dehydratase isoforms evolved reduced feedback inhibition sensitivity, enabling massive production of phenylalanine-derived compounds, particularly lignin [37]. This evolutionary innovation occurred during the transition between nonvascular plants and tracheophytes, coinciding with the development of complex cell wall structures [37].

Metabolic flux analysis reveals that carbon partitioning between pathways responds dynamically to physiological conditions [25] [28]. Under standard growth conditions, the arogenate pathway predominates, but alternative pathway utilization increases when primary pathway capacity becomes limiting [11] [13]. This metabolic flexibility provides robustness to the biosynthetic network and ensures continued L-phenylalanine production under diverse conditions [2] [10].

Phosphorylation-based regulation adds another layer of control to carbon flux partitioning mechanisms [27] [38]. Post-translational modifications can rapidly alter enzyme activity and subcellular localization, providing fine-tuned control over metabolic flux distribution [38]. These regulatory mechanisms integrate with transcriptional and allosteric controls to create a comprehensive regulatory network [27].

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography represents the cornerstone analytical methodology for L-phenylalanine quantification, offering versatility in detection modes and separation protocols. The analytical approach encompasses both ultraviolet and fluorescence detection systems, each presenting distinct advantages for specific analytical requirements.

Ultraviolet and Fluorescence Detection Optimization

The optimization of detection parameters constitutes a critical aspect of L-phenylalanine analysis, particularly given the amino acid's relatively weak inherent fluorescence properties. Ultraviolet detection at 225 nanometers has demonstrated optimal performance for underivatized L-phenylalanine analysis, providing detection limits of approximately 7 micrograms per milliliter [1] [2]. This wavelength selection represents a compromise between sensitivity and baseline stability, as shorter wavelengths approaching 200 nanometers, while offering enhanced response, suffer from increased baseline noise during gradient elution procedures [1].

Fluorescence detection systems exploit the natural aromatic properties of L-phenylalanine, achieving superior sensitivity through excitation at 215 nanometers with emission monitoring at 283 nanometers [3]. This approach has demonstrated inter-batch coefficients of variation ranging from 1.8 to 2.9 percent for phenylalanine concentrations spanning 70 to 1541 micromolar [3]. The fluorimetric detection methodology offers particular advantages for phenylketonuria monitoring applications, where precise quantification at physiological concentration ranges remains paramount.

Advanced fluorescence enhancement techniques have emerged through photoinduced fluorescence protocols employing hydrogen peroxide medium under ultraviolet irradiation. These methodologies demonstrate dramatic fluorescence enhancement of L-phenylalanine through formation of highly fluorescent photoproducts, enabling detection sensitivities approaching the nanomolar range [4]. The photoinduced fluorescence approach presents opportunities for post-column derivatization systems, potentially expanding the analytical range and sensitivity of conventional fluorescence detection.

The selection of appropriate detection wavelengths requires consideration of matrix effects and potential interferents. Wavelengths at 240 nanometers demonstrate selectivity for highly conjugated aromatic amino acids including tryptophan and tyrosine, while limiting detection of L-phenylalanine [1]. Conversely, detection at 225 nanometers provides universal amino acid detection with acceptable baseline stability during gradient elution procedures.

Isocratic versus Gradient Elution Protocols

The selection between isocratic and gradient elution methodologies depends upon analytical objectives, sample complexity, and throughput requirements. Isocratic elution protocols offer advantages in terms of system stability, reproducibility, and operational simplicity, particularly suited for routine L-phenylalanine monitoring applications.

Isocratic systems employing 5 percent acetonitrile in water mobile phase demonstrate effective separation of L-phenylalanine and tyrosine within 9 minutes using base-deactivated C18 stationary phases [3]. The base-deactivated column chemistry enhances peak resolution, particularly between L-phenylalanine and internal standards such as N-methyl-L-phenylalanine, eliminating the requirement for mobile phase modifiers including octylamine [3]. Flow rates of 1.0 milliliter per minute provide optimal balance between analysis time and column efficiency.

Gradient elution protocols demonstrate superior performance for simultaneous multi-amino acid analysis, accommodating the diverse retention characteristics of structurally related compounds. Linear gradient programs initiating with 100 percent phosphate buffer (pH 7.4, 10 millimolar) and progressing to 50 percent acetonitrile over 15 minutes achieve baseline separation of 10 amino acids including L-phenylalanine within 25 minutes [1]. The gradient approach enables analysis of compounds spanning wide polarity ranges while maintaining acceptable peak capacity and resolution.

Specialized gradient protocols have been developed for chiral separations employing ligand-exchange chromatography. Mobile phases containing 20 percent methanol, 8 millimolar L-phenylalanine, and 4 millimolar cupric sulfate at pH 3.2 achieve baseline enantiomeric separation with resolution values of 3.18 within 18 minutes [5]. Column temperature optimization at 20 degrees Celsius enhances chiral recognition through enthalpically controlled separation mechanisms.

The selection of gradient profiles requires consideration of analyte retention behavior and detector response characteristics. Linear gradients provide predictable elution patterns suitable for routine analysis, while convex or concave profiles may offer advantages for specific separation challenges. Multi-segmented gradients incorporating isocratic hold periods enable optimization of critical peak pairs while maintaining overall analysis efficiency.

Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry represents the reference methodology for accurate L-phenylalanine quantification, providing superior specificity and precision through stable isotope internal standardization. This approach addresses matrix effects and instrument variability through chemical analog compensation, establishing traceability to fundamental measurement units.

Carbon-13 Labeled Internal Standards

The selection and application of carbon-13 labeled internal standards constitutes the foundation of isotope dilution methodology. L-phenylalanine-ring-carbon-13 represents the most widely employed internal standard, incorporating six carbon-13 atoms within the aromatic ring structure [6] [7]. This labeling pattern preserves the chemical behavior of the native compound while providing sufficient mass shift for mass spectrometric discrimination.

L-phenylalanine-ring-carbon-13 demonstrates precursor ion transitions at mass-to-charge ratio 172.2 to 126.2, compared to 166.2 to 120.2 for the unlabeled analyte [6]. The six-dalton mass shift provides adequate separation for high-resolution mass spectrometric analysis while maintaining similar ionization and fragmentation characteristics. Isotopic purity specifications require minimum 98 atom percent carbon-13 enrichment to ensure analytical accuracy and precision.

Alternative labeling strategies employ uniform carbon-13 and nitrogen-15 incorporation, generating L-phenylalanine-carbon-13-nine-nitrogen-15 with mass shift of ten daltons [8]. This approach offers enhanced mass separation for complex matrix applications but requires consideration of potential isotope effects on chemical behavior. The selection of labeling strategy depends upon analytical requirements, matrix complexity, and cost considerations.

The stability and availability of carbon-13 labeled standards influence analytical feasibility and cost. L-phenylalanine-ring-carbon-13 demonstrates excellent stability under standard storage conditions and maintains isotopic integrity throughout analytical procedures. Commercial availability from multiple suppliers ensures consistent supply and competitive pricing for routine applications.

Preparation of isotopically labeled standards requires consideration of purity, concentration, and stability. Stock solutions prepared in appropriate solvents maintain stability for extended periods when stored under controlled conditions. The isotopic standard should be added prior to sample preparation to ensure complete equilibration and compensation for extraction losses.

Multiple Reaction Monitoring Parameters

Multiple Reaction Monitoring parameters require optimization to achieve maximum sensitivity and specificity for L-phenylalanine quantification. The selection of precursor and product ion pairs considers fragmentation efficiency, interference potential, and linear dynamic range requirements.

L-phenylalanine demonstrates characteristic fragmentation patterns producing dominant product ions at mass-to-charge ratio 120.0 through loss of the carboxyl group and amino moiety [6] [7]. The corresponding carbon-13 labeled internal standard generates product ions at mass-to-charge ratio 126.0, maintaining parallel fragmentation behavior essential for isotope dilution accuracy. Collision energy optimization typically requires 15 to 25 electronvolts to achieve maximum product ion abundance while minimizing secondary fragmentation.

Advanced Multiple Reaction Monitoring protocols employ multiple transitions per analyte to enhance specificity and provide confirmation of peak identity. Primary quantification transitions utilize the most abundant product ions, while qualifier transitions monitor secondary fragments to confirm analyte presence and detect potential interferences [7]. The intensity ratios between primary and qualifier transitions provide additional confidence in peak identification.

Resolution requirements depend upon matrix complexity and potential isobaric interferences. High-resolution mass spectrometry platforms achieve superior interference rejection through accurate mass measurement, enabling detection limits approaching 0.003 mole percent enrichment for protein synthesis studies [7]. Triple quadrupole systems provide adequate performance for most clinical applications while offering superior sensitivity and throughput characteristics.

Dwell time optimization balances sensitivity requirements with chromatographic peak definition. Minimum dwell times of 20 milliseconds per transition ensure adequate data point density for accurate integration, while extended dwell times enhance signal-to-noise ratios for low-level determinations. The total cycle time must accommodate chromatographic peak widths to maintain quantitative accuracy.

Immunometric Assay Development

Immunometric assays for L-phenylalanine quantification present unique challenges due to the small molecular size and limited immunogenic potential of amino acids. Innovative approaches addressing these limitations have enabled development of sensitive and specific immunoassays suitable for clinical and research applications.

Hapten Design for Antibody Specificity

The design of effective haptens for L-phenylalanine antibody production requires strategic modification to enhance immunogenicity while preserving recognition specificity. N-Fmoc-L-cysteine modification of the amino group creates a hapten structure suitable for antibody generation while maintaining the essential structural features of L-phenylalanine [9]. This modification strategy introduces additional molecular volume and functional groups necessary for effective immune recognition.

The N-Fmoc-L-cysteine-phenylalanine hapten design incorporates a cysteine residue that provides a sulfhydryl group for subsequent biotin conjugation, enabling dual recognition elements within a single hapten structure [9]. The resulting biotin-linked hapten facilitates semi-sandwich assay architectures through streptavidin-horseradish peroxidase conjugate interactions. This approach circumvents the traditional requirement for matched antibody pairs in sandwich immunoassays.

Hapten conjugation to carrier proteins requires careful optimization to balance immunogenicity with hapten density. Bovine serum albumin conjugation provides multiple attachment sites while maintaining protein stability and immunogenic potential [9]. The conjugation ratio significantly influences antibody specificity, with optimal ratios typically ranging from 10 to 30 hapten molecules per carrier protein molecule.

The electronic properties of hapten modifications influence antibody recognition characteristics. Amide-containing neoepitopes formed during conjugation procedures can compete with target hapten recognition, reducing assay specificity and sensitivity [10]. Optimization of coupling reagent concentrations, particularly 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, minimizes neoepitope formation while maintaining adequate conjugation efficiency.

Conformational considerations in hapten design influence antibody binding characteristics and cross-reactivity patterns. Computational modeling studies demonstrate that hapten conformations significantly impact antibody specificity, with specific three-dimensional arrangements promoting enhanced recognition selectivity [11]. The incorporation of flexible linkers between hapten and carrier can accommodate conformational diversity while preserving binding affinity.

Semi-Sandwich Assay Architectures

Semi-sandwich assay architectures represent an innovative approach to amino acid immunoassays, addressing the limitations imposed by small molecular size while maintaining the sensitivity advantages of sandwich formats. The semi-sandwich design employs pre-derivatized analyte, specific antibody, and labeled detection reagent without requiring a second antibody [9].

The assay protocol involves derivatization of L-phenylalanine with biotin linker conjugate of N-Fmoc-L-cysteine N-hydroxysuccinimide ester, generating a bifunctional recognition element [9]. The derivatized analyte maintains hapten structure for antibody recognition while incorporating biotin functionality for streptavidin-horseradish peroxidase detection. This dual recognition strategy provides specificity enhancement compared to competitive immunoassay formats.

Detection limits achieved through semi-sandwich architectures demonstrate significant improvements over traditional competitive formats, with sensitivities reaching 35 nanomolar (60 attomoles per analysis) [9]. The linear dynamic range extends from 0.1 to 20 micromolar, encompassing physiological and pathological L-phenylalanine concentrations relevant to phenylketonuria monitoring applications.

Optimization of semi-sandwich protocols requires consideration of derivatization efficiency, antibody concentration, and detection reagent specifications. Complete derivatization of L-phenylalanine ensures consistent assay response, while excess derivatization reagent must be removed to prevent interference with antibody binding. Antibody concentrations require optimization to achieve maximum binding capacity while minimizing non-specific interactions.

Quality control parameters for semi-sandwich assays include precision, accuracy, and interference assessment. Intra-day coefficients of variation typically achieve values below 6 percent, while inter-day variation remains below 0.1 percent for optimized protocols [9]. Recovery studies demonstrate acceptable performance ranging from 92.4 to 123.7 percent across the analytical range, confirming method accuracy for biological sample analysis.

Physical Description

Solid; [Merck Index] White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS]

Solid

Colourless or white platelike crystals or crystalline powder; odourless

Color/Form

Monoclinic plates, leaflets from warm concentrated aqueous solution; hydrated needles from dilute solutions

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

LogP

-1.38 (LogP)

log Kow = -1.38

-1.38

Odor

Decomposition

Melting Point

283 °C decomposes

283 °C

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 202 of 259 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 57 of 259 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

/EXPTL TREATMENT/ There is no totally effective treatment for vitiligo (localised hypopigmentation). Oral or topical photochemotherapy with psoralens is generally considered to be the best available treatment, but experimental therapy includes UVA phototherapy with phenylalanine. Use of phenylalanine in oral doses of up to 100 mg/kg with UVA/sunlight led to beneficial results in more than 90% of 200 patients with vitiligo. Greatest benefit was noted in early disease, but prolonged use still induced repigmentation in long-standing cases. Repigmentation occurred mainly in areas rich in follicles. Such therapy is contra-indicated in phenylketonuria and in pregnancy. Similarly a further open study reported responses in 94 of 149 patients receiving 50 to 100 mg/kg daily of phenylalanine plus twice weekly UVA treatment. However, only 22% of responders had repigmentation in more than 60% of the affected area. Higher doses did not seem to be more effective than 50 mg/kg daily. Another group reported on 6 years of experience of treatment of vitiligo using 50 or 100 mg/kg daily of phenylalanine, with application of 10% phenylalanine gel and daily sun exposure. Although not ideal, they considered the treatment useful, especially for its ability to rapidly repigment the face. The same group performed an open study, adding topical 0.025% clobetasol propionate, and ultraviolet exposure during autumn and winter; 65.5% of patients achieved 100% repigmentation on the face.

/Experimental Therapy/ L-Phenylalanine (Phe), is a potent releaser of the satiety hormone, cholecystokinin (CCK) and previous studies, conducted primarily in men, show that ingestion of Phe reduces energy intake. The objective of the current study was to test the effects of Phe on energy intake in overweight and obese women. Subjects (n =3 2) received three treatments (high-dose (10 g Phe), low-dose (5 g Phe and 5 g glucose) or control (10 g glucose)) 20 min before an ad libitum lunch and dinner meal in a within-subjects', counterbalanced, double-blind study. No effect of Phe was found; however, interactions with dietary restraint status were detected in post-hoc analyses.

/Experimental Therapy/ L-phenylalanine in combination with 0.025% clobetasol propionate and sunlight during sunny months or UVA lamps in winter, appears to improve evolutive vitiligo without side effects, and therefore is especially recommended on the face or for children.

For more Therapeutic Uses (Complete) data for (L)-Phenylalanine (7 total), please visit the HSDB record page.

Pharmacology

Phenylalanine is an essential aromatic amino acid in humans (provided by food), Phenylalanine plays a key role in the biosynthesis of other amino acids and is important in the structure and function of many proteins and enzymes. Phenylalanine is converted to tyrosine, used in the biosynthesis of dopamine and norepinephrine neurotransmitters. The L-form of Phenylalanine is incorporated into proteins, while the D-form acts as a painkiller. Absorption of ultraviolet radiation by Phenylalanine is used to quantify protein amounts. (NCI04)

MeSH Pharmacological Classification

Mechanism of Action

Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/

The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

... It diffuses across placental membrane reaching higher fetal than maternal levels. In rhesus monkey when serum maternal levels are 1-2 mg/100 mL near full term there is an approx 1.5:1 diffusion rate, but when maternal levels ... high (25 mg/100 mL) fetal serum ... reach 45 mg/100 mL to detriment of fetus. /Phenylalanine/

Although the free amino acids dissolved in the body fluids are only a very small proportion of the body's total mass of amino acids, they are very important for the nutritional and metabolic control of the body's proteins. ... Although the plasma compartment is most easily sampled, the concentration of most amino acids is higher in tissue intracellular pools. Typically, large neutral amino acids, such as leucine and phenylalanine, are essentially in equilibrium with the plasma. Others, notably glutamine, glutamic acid, and glycine, are 10- to 50-fold more concentrated in the intracellular pool. Dietary variations or pathological conditions can result in substantial changes in the concentrations of the individual free amino acids in both the plasma and tissue pools.

Table: Comparison of the Pool Sizes of Free and Protein-Bound Amino Acids in Rat Muscle [Table#3668]

After ingestion, proteins are denatured by the acid in the stomach, where they are also cleaved into smaller peptides by the enzyme pepsin, which is activated by the increase in stomach acidity that occurs on feeding. The proteins and peptides then pass into the small intestine, where the peptide bonds are hydrolyzed by a variety of enzymes. These bondspecific enzymes originate in the pancreas and include trypsin, chymotrypsins, elastase, and carboxypeptidases. The resultant mixture of free amino acids and small peptides is then transported into the mucosal cells by a number of carrier systems for specific amino acids and for di- and tri-peptides, each specific for a limited range of peptide substrates. After intracellular hydrolysis of the absorbed peptides, the free amino acids are then secreted into the portal blood by other specific carrier systems in the mucosal cell or are further metabolized within the cell itself. Absorbed amino acids pass into the liver, where a portion of the amino acids are taken up and used; the remainder pass through into the systemic circulation and are utilized by the peripheral tissues. /Amino acids/

For more Absorption, Distribution and Excretion (Complete) data for (L)-Phenylalanine (13 total), please visit the HSDB record page.

Metabolism Metabolites

Pathways of amino acid metabolism- L-phenylalanine; product of oxidative deamination or transamination: phenylpyruvic acid. Product of decarboxylation: phenylethylamine. Phenylalanine to tyrosine.

L-Phenylalanine yields in man: N-acetyl-L-phenylalanine; benzoic acid; probably in man, 2,5-dihydroxy-L-phenylalanine. /From table/

L-Phenylalanine yields in man: phenethylamine; phenylpyruvic acid; L-tyrosine. /From table/

L-Phenylalanine yields L-m-tyrosine in rat. /From table/

For more Metabolism/Metabolites (Complete) data for (L)-Phenylalanine (12 total), please visit the HSDB record page.

Associated Chemicals

Phenylalanine (dl);150-30-1

Wikipedia

Phenylalanine

Picric_acid

Drug Warnings

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Antistatic

Methods of Manufacturing

(L(-))-phenylalanine is isolated commercially from proteins (ovalbumin, lactalbumin, zein, and fibrin).

Fermentation from carbohydrates is the most economical way to produce L-phenylalanine

General Manufacturing Information

Phenylalanine: ACTIVE

Analysis of protein hydrolysates of bread indicated that ... phenylalanine ... degraded 5-17% during baking.

Amino acid composition of selected proteins- IUPAC abbreviation: PHE; gelatins 2.1 g/100 g; milk: mixed proteins 5.5 g/100 g; casein 5.0 g/100 g; serum albumin 7.0 g/100 g; gamma-globulin 4.6 g/100 g; hemoglobin: horse 7.7 g/100 g; insulin 8.1 g/100 g; clostridium botulinum toxin 1.2 g/100 g /Phenylalanine, from table/

Applications (Vet): in many protein hydrolysate mixtures for iv use (0.03-3.5 mg/mL in common commercial mixtures) ...

Precursor in biosynthetic pathway to epinephrine and norepinephrine

For more General Manufacturing Information (Complete) data for (L)-Phenylalanine (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: AOAC 994.12; Procedure: performic acid oxidation with acid hydrolysis-sodium metabisulfite method; Analyte: phenylalanine; Matrix: feeds; Detection Limit: not provided.

Clinical Laboratory Methods

Interactions

Dates

[Effect of Phenylalanine-arginine-beta-naphthylamide to Ciprofloxacin Minimum Inhibitory Concentration Values and Expression of Efflux Pump System Genes in Acinetobacter baumannii Isolates]

Fatma Kaynak Onurdağ, Uğur Kayış, Suzan ÖktenPMID: 34416797 DOI: 10.5578/mb.20219801

Abstract

The most realistic approach in recent years is researching the resistance inhibition rather than synthesizing new compounds. In this study, we aimed to determine i) the effect of phenylalanine-argininebeta-naphthylamide (PAβN), on minimum inhibition concentrations (MICs) of ciprofloxacin (CIP), ii) to obtain the CIP+PAβN concentration that inhibits CIP resistance and iii) to show that this inhibition is caused by the effect of PAβN on the expression of efflux pump (EF) system genes. Acinetobacter baumannii isolates were collected from Trakya University Hospital. In 67 isolates determined to be resistant to CIP, CIP susceptibility was investigated in presence of PAβN once again. Isolates determined to have four or more fold decrease in ciprofloxacin MIC values were included in checkerboard assay and quantitative real-time reverse transcriptase polymerase chain reaction (qrRT-PCR). Fractional inhibition concentrations (FICs) were calculated through the PAßN concentrations that inhibit ciprofloxacin resistance, by the checkerboard assay results. With the combination of CIP+PAβN, the effect of the concentrations at which inhibition occurs, to the expression levels of EF system genes (adeA, adeB, adeR, adeS, adeF, adeG, adeH, adeL) was investigated by qrRT-PCR. By the checker board assay, a synergistic effect was determined between PAßN and CIP in 11 isolates, while in other isolates the effect was determined to be additive. In some isolates resistant to CIP, CIP + PAβN combination inhibited the resistance and increased CIP susceptibility. In the presence of 25 mg/L and 100 mg/L PAβN, 22 (32.83%) and 27 (40.3%) of 67 isolates became sensitive to CIP, respectively. In seven isolates, 12.5 µg/ml PAβN concentration eliminated CIP resistance by decreasing CIP MIC value to 1 µg/ml. Also, in one isolate the MIC value was 0.5 µg/ml in the presence of 25 µg/ml PAβN and 1 µg/ml in the presence of 1.5625 µg/ml PAβN. After analyzing the expression levels of EF genes (adeA, adeB, adeC, adeF, adeG, adeH, adeL, adeR and adeS) by the qRt-PCR method, it was determined that with the addition of PAβN to media containing CIP, the expression levels of the genes decreased (p<0.05). The aim of the study has been achieved with the results obtained. These results highlighted the importance of research on the inhibition of resistance, as well as the synthesis of new antimicrobial compounds. Combined use of inhibitors and antibiotics should be considered as an alternative treatment method. Thus, existing antibiotics can be included in the treatment again, saving time and money. It will be possible to use these findings in further studies to elucidate the mechanism of action of new inhibitor candidate compounds and associate them with the expression of DAP genes, also by investigating mutations in the regulatory gene regions in isolates with over-expression levels.Nitrogen-Doped Chiral CuO/CoO Nanofibers: An Enhanced Electrochemiluminescence Sensing Strategy for Detection of 3,4-Dihydroxy-Phenylalanine Enantiomers

Yanxia Song, Siyu Lu, Jun Hai, Kun Liang, Shihao Sun, Genping Meng, Baodui WangPMID: 34379390 DOI: 10.1021/acs.analchem.1c01497

Abstract

l-3,4-Dihydroxy-phenylalanine (l-DOPA) is the most effective drug for the treatment of Parkinson's disease, which plays a very important role in clinical and neurochemistry. However, how to achieve high-sensitivity recognition of l-DOPA still faces challenges. Here, a facile strategy is presented to construct nitrogen-doped chiral CuO/CoO nanofibers (N-CuO/CoO NFs) with nanozyme activity and electrochemiluminescence property, in which CuO/CoO NFs are used as the catalytic activity center and chiral cysteine (Cys) is used as the inducer of chiral recognition, for enantioselective catalysis and sensitive recognition of DOPA enantiomers. Notably, N doping not only enhances the enzyme-mimic activity of CuO/CoO NFs but also amplifies their electrochemiluminescence (ECL) signals in the presence of luminol. More importantly, in the presence of DOPA enantiomers, the d-cysteine (d-Cys)-modified N-CuO/CoO NFs exhibit different ECL performances; thus, d-Cys@N-CuO/CoO NFs could selectively distinguish and sensitively detect l-DOPA through ECL signals, and the detection limit is 0.29 nM for l-DOPA. In addition, it also showed good sensing performance for the determination of l-DOPA in fetal bovine serum. This is the first report on the detection of DOPA enantiomers based on an enhanced ECL strategy, providing a robust pathway for chiral discrimination and detection of chiral molecules.Phenylalanine Increases the Production of Antioxidant Phenolic Acids in

Agnieszka Szewczyk, Inga Kwiecień, Mariusz Grabowski, Karolina Rajek, Emilia Cavò, Maria Fernanda Taviano, Natalizia MiceliPMID: 34443552 DOI: 10.3390/molecules26164965

Abstract

The aims of this study were to evaluate the antioxidant properties, to investigate the content of major secondary metabolites incell cultures, and to determine the change in the production of phenolic acids by adding phenylalanine to the culture medium. Three in vitro methods, which depend on different mechanisms, were used for assessing the antioxidant activity of the extract: 1,1-diphenyl-2-picrylhydrazil (DPPH), reducing power and Fe

chelating activity assays. The extract showed moderate activity both in the DPPH and in the reducing power assays (IC

= 1.966 ± 0.058 mg/mL; ASE/mL = 16.31 ± 1.20); instead, it was found to possess good chelating properties reaching approximately 70% activity at the highest tested dose. The total phenolic, total flavonoid, and condensed tannin content of

cell culture extract was spectrophotometrically determined. The phenolic acid content was investigated by RP-HPLC, and the major metabolites-protocatechuic and

-hydroxybenzoic acids-were isolated and investigated by

H NMR. The results showed that phenylalanine added to

cell cultures at concentrations of 100, 150, and 200 mg/150 mL increased the production of phenolic acids. Cultures that were grown for 3 weeks and collected after 4 days of phenylalanine supplementation at high concentration showed maximal content of phenolic acids (73.76 mg/100 g DW).

Current Practices and Challenges in the Diagnosis and Management of PKU in Latin America: A Multicenter Survey

Soraia Poloni, Bruna Bento Dos Santos, Ana Chiesa, Norma Specola, Marcela Pereyra, Manuel Saborío-Rocafort, María Florencia Salazar, María Jesús Leal-Witt, Gabriela Castro, Felipe Peñaloza, Sunling Palma Wong, Ramsés Badilla Porras, Lourdes Ortiz Paranza, Marta Cristina Sanabria, Marcela Vela Amieva, Marco Morales, Amanda Rocío Caro Naranjo, Antonieta Mahfoud, Ana Rosa Colmenares, Aida Lemes, José Fernando Sotillo-Lindo, Ceila Perez, Laritza Martínez Rey, Georgina María Zayas Torriente, Lilia Farret Refosco, Ida Vanessa Doederlein Schwartz, Veronica CornejoPMID: 34444728 DOI: 10.3390/nu13082566

Abstract

This study aimed to describe the current practices in the diagnosis and dietary management of phenylketonuria (PKU) in Latin America, as well as the main barriers to treatment. We developed a 44-item online survey aimed at health professionals. After a pilot test, the final version was sent to 25 practitioners working with inborn errors of metabolism (IEM) in 14 countries. Our results include 22 centers in 13 countries. Most countries (12/13) screened newborns for PKU. Phenylalanine (Phe) targets at different ages were very heterogeneous among centers, with greater consistency at the 0-1 year age group (14/22 sought 120-240 µmol/L) and the lowest at >12 years (10 targets reported). Most countries had only unflavored powdered amino acid substitutes (10/13) and did not have low-protein foods (8/13). Only 3/13 countries had regional databases of the Phe content of foods, and only 4/22 centers had nutrient analysis software. The perceived obstacles to treatment were: low purchasing power (62%), limited/insufficient availability of low-protein foods (60%), poor adherence, and lack of technical resources to manage the diet (50% each). We observed a heterogeneous scenario in the dietary management of PKU, and most countries experienced a lack of dietary resources for both patients and health professionals.A noncoding RNA modulator potentiates phenylalanine metabolism in mice

Yajuan Li, Zhi Tan, Yaohua Zhang, Zhao Zhang, Qingsong Hu, Ke Liang, Yao Jun, Youqiong Ye, Yi-Chuan Li, Chunlai Li, Lan Liao, Jianming Xu, Zhen Xing, Yinghong Pan, Sujash S Chatterjee, Tina K Nguyen, Heidi Hsiao, Sergey D Egranov, Nagireddy Putluri, Cristian Coarfa, David H Hawke, Preethi H Gunaratne, Kuang-Lei Tsai, Leng Han, Mien-Chie Hung, George A Calin, Fares Namour, Jean-Louis Guéant, Ania C Muntau, Nenad Blau, V Reid Sutton, Manuel Schiff, François Feillet, Shuxing Zhang, Chunru Lin, Liuqing YangPMID: 34353949 DOI: 10.1126/science.aba4991

Abstract

The functional role of long noncoding RNAs (lncRNAs) in inherited metabolic disorders, including phenylketonuria (PKU), is unknown. Here, we demonstrate that the mouse lncRNAand human

associate with phenylalanine hydroxylase (PAH).

-knockout mice exhibited excessive blood phenylalanine (Phe), musty odor, hypopigmentation, growth retardation, and progressive neurological symptoms including seizures, which faithfully models human PKU.

depletion led to reduced PAH enzymatic activities in human induced pluripotent stem cell-differentiated hepatocytes. Mechanistically,

modulated the enzymatic activities of PAH by facilitating PAH-substrate and PAH-cofactor interactions. To develop a therapeutic strategy for restoring liver lncRNAs, we designed GalNAc-tagged lncRNA mimics that exhibit liver enrichment. Treatment with GalNAc-

mimics reduced excessive Phe in

and

mice and improved the Phe tolerance of these mice.

FG nucleoporins feature unique patterns that distinguish them from other IDPs

Mohaddeseh Peyro, Mohammad Soheilypour, Vikrum S Nibber, Andrew M Dickson, Mohammad R K MofradPMID: 34237287 DOI: 10.1016/j.bpj.2021.06.031

Abstract

FG nucleoporins (FG Nups) are intrinsically disordered proteins and are the putative regulators of nucleocytoplasmic transport. They allow fast, yet selective, transport of molecules through the nuclear pore complex, but the underlying mechanism of nucleocytoplasmic transport is not yet fully discovered. As a result, FG Nups have been the subject of extensive research in the past two decades. Although most studies have been focused on analyzing the conformation and function of FG Nups from a biophysical standpoint, some recent studies have investigated the sequence-function relationship of FG Nups, with a few investigating amino acid sequences of a large number of FG Nups to understand common characteristics that might enable their function. Previously, we identified an evolutionarily conserved feature in FG Nup sequences, which are extended subsequences with low charge density, containing only positive charges, and located toward the N-terminus of FG Nups. We named these patterns longest positive like charge regions (lpLCRs). These patterns are specific to positively charged residues, and negatively charged residues do not demonstrate such a pattern. In this study, we compare FG Nups with other disordered proteins obtained from the DisProt and UniProt database in terms of presence of lpLCRs. Our results show that the lpLCRs are virtually exclusive to FG Nups and are not observed in other disordered proteins. Also, lpLCRs are what differentiate FG Nups from DisProt proteins in terms of charge distribution, meaning that excluding lpLCRs from the sequences of FG Nups make them similar to DisProt proteins in terms of charge distribution. We also previously showed the biophysical effect of lpLCRs in conformation of FG Nups. The results of this study are in line with our previous findings and imply that lpLCRs are virtually exclusive and functionally significant characteristics of FG Nups and nucleocytoplasmic transport.Synthesis, Enantiomeric Resolution and Biological Evaluation of HIV Capsid Inhibition Activity for Racemic, (

Stuart Ruddell, Elena Sugrue, Sarah Memarzadeh, Lorna Mae Hellam, Sam J Wilson, David J FrancePMID: 34206893 DOI: 10.3390/molecules26133919

Abstract

PF74 is a capsid-targeting inhibitor of HIV replication that effectively perturbs the highly sensitive viral uncoating process. A lack of information regarding the optical purity (enantiomeric excess) of the single stereogenic centre of PF74 has resulted in ambiguity as to the potency of different samples of this compound. Herein is described the synthesis of enantiomerically enriched ()- and (

)-PF74 and further enrichment of the samples (≥98%) using chiral HPLC resolution. The biological activities of each enantiomer were then evaluated, which determined (

)-PF74 (IC

1.5 µM) to be significantly more active than (

)-PF74 (IC

19 µM). Computational docking studies were then conducted to rationalise this large discrepancy in activity, which indicated different binding conformations for each enantiomer. The binding energy of the conformation adopted by the more active (

)-PF74 (ΔG = -73.8 kcal/mol) was calculated to be more favourable than the conformation adopted by the less active (

)-enantiomer (ΔG = -55.8 kcal/mol) in agreement with experimental observations.

A prometaphase mechanism of securin destruction is essential for meiotic progression in mouse oocytes

Christopher Thomas, Benjamin Wetherall, Mark D Levasseur, Rebecca J Harris, Scott T Kerridge, Jonathan M G Higgins, Owen R Davies, Suzanne MadgwickPMID: 34262048 DOI: 10.1038/s41467-021-24554-2

Abstract

Successful cell division relies on the timely removal of key cell cycle proteins such as securin. Securin inhibits separase, which cleaves the cohesin rings holding chromosomes together. Securin must be depleted before anaphase to ensure chromosome segregation occurs with anaphase. Here we find that in meiosis I, mouse oocytes contain an excess of securin over separase. We reveal a mechanism that promotes excess securin destruction in prometaphase I. Importantly, this mechanism relies on two phenylalanine residues within the separase-interacting segment (SIS) of securin that are only exposed when securin is not bound to separase. We suggest that these residues facilitate the removal of non-separase-bound securin ahead of metaphase, as inhibiting this period of destruction by mutating both residues causes the majority of oocytes to arrest in meiosis I. We further propose that cellular securin levels exceed the amount an oocyte is capable of removing in metaphase alone, such that the prometaphase destruction mechanism identified here is essential for correct meiotic progression in mouse oocytes.Point-Substitution of Phenylalanine Residues of 26RFa Neuropeptide: A Structure-Activity Relationship Study

Benjamin Lefranc, Karima Alim, Cindy Neveu, Olivier Le Marec, Christophe Dubessy, Jean A Boutin, Julien Chuquet, David Vaudry, Gaëtan Prévost, Marie Picot, Hubert Vaudry, Nicolas Chartrel, Jérôme LeprincePMID: 34299587 DOI: 10.3390/molecules26144312

Abstract

26RFa is a neuropeptide that activates the rhodopsin-like G protein-coupled receptor QRFPR/GPR103. This peptidergic system is involved in the regulation of a wide array of physiological processes including feeding behavior and glucose homeostasis. Herein, the pharmacological profile of a homogenous library of QRFPR-targeting peptide derivatives was investigated in vitro on human QRFPR-transfected cells with the aim to provide possible insights into the structural determinants of the Phe residues to govern receptor activation. Our work advocates to include in next generations of 26RFa-based QRFPR agonists effective substitutions for each Phe unit, i.e., replacement of the Phe

residue by a constrained 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid moiety, and substitution of both Phe

and Phe

by their

-chloro counterpart. Taken as a whole, this study emphasizes that optimized modifications in the C-terminal part of 26RFa are mandatory to design selective and potent peptide agonists for human QRFPR.